Cas no 448917-02-0 (3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione)

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione structure
448917-02-0 structure
Product name:3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione
CAS No:448917-02-0
MF:C7H8N4O2S2
Molecular Weight:244.29402
CID:1068823
PubChem ID:654706

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione
    • SMR000010644
    • SR-01000323562-1
    • BRD-K92484168-001-08-1
    • HMS2399A23
    • 3-(2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl)thiazolidine-2,4-dione
    • MLS000071129
    • CHEMBL1485983
    • AKOS000301365
    • SR-01000323562
    • 3-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
    • BAS 01538581
    • Oprea1_545196
    • A912498
    • HMS1692B16
    • 448917-02-0
    • MDL: MFCD02340629
    • インチ: InChI=1S/C7H8N4O2S2/c8-6-10-9-4(15-6)1-2-11-5(12)3-14-7(11)13/h1-3H2,(H2,8,10)
    • InChIKey: RABYBDNKVIOKHD-UHFFFAOYSA-N
    • SMILES: O=C(N1CCC2=NN=C(N)S2)SCC1=O

計算された属性

  • 精确分子量: 244.00886786g/mol
  • 同位素质量: 244.00886786g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.3
  • トポロジー分子極性表面積: 143Ų

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT
  • 储存条件:(BD554274)

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Ambeed
A505977-1g
3-(2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl)thiazolidine-2,4-dione
448917-02-0 97%
1g
$294.0 2025-03-05
Chemenu
CM377993-1g
3-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione
448917-02-0 95%+
1g
$353 2024-07-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620072-5g
3-(2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl)thiazolidine-2,4-dione
448917-02-0 98%
5g
¥13734.00 2024-05-13

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione 関連文献

3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dioneに関する追加情報

Professional Introduction to Compound with CAS No. 448917-02-0 and Product Name: 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione

The compound in question, identified by the CAS number 448917-02-0, is a highly specialized chemical entity with a molecular structure that underscores its potential applications in the realm of pharmaceuticals and biochemical research. The product name, 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione, provides a detailed insight into its chemical composition and the functional groups it possesses. This compound belongs to a class of heterocyclic molecules that have garnered significant attention in recent years due to their diverse biological activities and structural versatility.

At the core of this compound's structure lies a thiazolidine moiety, which is a five-membered ring containing sulfur and oxygen atoms. This core is flanked by an ethyl side chain that further incorporates a 5-amino-[1,3,4]thiadiazol-2-yl group. The presence of these specific functional groups makes the compound a promising candidate for further investigation in various biochemical pathways. The thiadiazole component, in particular, is well-documented for its role in medicinal chemistry due to its ability to interact with biological targets in multiple ways.

Recent advancements in the field of drug discovery have highlighted the importance of thiadiazole derivatives in developing novel therapeutic agents. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in the molecular structure of 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione suggests that it may exhibit similar bioactivities. The amino group on the thiadiazole ring is particularly noteworthy, as it can serve as a site for further chemical modifications or interactions with biological molecules.

In light of current research trends, this compound has shown potential in preliminary studies as a scaffold for drug development. The combination of the thiazolidine and thiadiazole moieties provides a rich platform for designing molecules that can modulate biological processes at multiple levels. For instance, the thiazolidine ring is known to be present in several bioactive natural products and synthetic drugs, suggesting its structural importance in drug design. Meanwhile, the thiadiazole moiety has been reported to possess properties that make it suitable for use in targeting various diseases.

The synthesis of such complex molecules often involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The preparation of 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione would likely involve strategies such as nucleophilic substitution reactions or condensation reactions between appropriate precursors. Each step must be carefully optimized to ensure high yield and purity of the final product.

From an application perspective, this compound could be explored for its potential use as an intermediate in synthesizing more complex pharmaceuticals. Its unique structural features may allow it to serve as a building block for designing molecules with enhanced bioavailability or targeted action against specific diseases. Additionally, its amenability to modifications makes it a versatile candidate for structure-activity relationship (SAR) studies aimed at improving its pharmacological properties.

The role of computational chemistry and molecular modeling has become increasingly prominent in modern drug discovery processes. These tools can be employed to predict the binding affinity of 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione to various biological targets by simulating its interactions at the molecular level. Such simulations can provide valuable insights into how this compound might function within living systems and guide further experimental investigations.

In conclusion, the compound with CAS number 448917-02-0, characterized by the product name 3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione, represents an intriguing subject for biochemical and pharmaceutical research. Its unique structural composition positions it as a potential candidate for developing novel therapeutic agents with diverse applications. As research continues to uncover new biological targets and mechanisms of action, compounds like this one are likely to play an increasingly important role in advancing medical science.

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Amadis Chemical Company Limited
(CAS:448917-02-0)3-[2-(5-Amino-[1,3,4]thiadiazol-2-yl)-ethyl]-thiazolidine-2,4-dione
A912498
Purity:99%
はかる:1g
Price ($):265.0